5-(3,5-Dicarboxybenzoyl)isophthalic acid
Overview
Description
5-(3,5-Dicarboxybenzoyl)isophthalic acid, also known as 3,3’-[5-(3,5-dicarboxyphenyl)-1,3-phenylene]bis[2,3-dihydroxybenzoic acid], is a chemical compound that has attracted a lot of attention in recent years due to its unique physical and chemical properties. It has a molecular formula of C17H11NO9 and a molecular weight of 373.27 .
Molecular Structure Analysis
The 5-(3,5-Dicarboxybenzoyl)isophthalic acid molecule contains a total of 37 bonds. There are 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 4 carboxylic acids (aromatic), 1 ketone (aromatic), and 4 hydroxyl groups .Physical And Chemical Properties Analysis
The boiling point of 5-(3,5-Dicarboxybenzoyl)isophthalic acid is predicted to be 691.9±55.0 °C. It has a predicted density of 1.708±0.06 g/cm3. The pKa is predicted to be 3.20±0.10 .Scientific Research Applications
Use in Metal-Organic Frameworks (MOFs)
5,5’-Carbonyldiisophthalic acid is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications like gas storage, separation, and catalysis .
Carbon Dioxide Selective Adsorption
In a study, MOFs synthesized using 5,5’-Carbonyldiisophthalic acid showed significantly enhanced carbon dioxide selective adsorption . This property can be utilized in carbon capture and storage (CCS) technologies, which are critical for reducing greenhouse gas emissions.
Synthesis of Organic Linkers
5,5’-Carbonyldiisophthalic acid is used in the synthesis of organic linkers. These linkers are critical components in the construction of MOFs. They connect the metal centers and determine the structure and functionality of the MOFs .
Photochromic MOFs
A novel photochromic MOF based on benzophenone units, [Zn 4 (μ 2-O)(μ 3-O)(cdip) 2 (DMF)] n (H 4 cdip = 5,5’-carbonyldiisophthalic acid), has been successfully synthesized . This MOF exhibits instant and reversible photochromic behavior under 365 nm UV and X-ray irradiation through the radical formation of benzophenone units .
UV and X-ray Dual-induced Photochromism
The MOF synthesized using 5,5’-Carbonyldiisophthalic acid exhibits UV and X-ray dual-induced photochromism . Photochromic materials change their color when exposed to light, and this property can be used in various applications like data storage, sensors, and smart windows.
Gas Adsorption
MOFs synthesized using 5,5’-Carbonyldiisophthalic acid can be used for gas adsorption . They can selectively adsorb gases like CO2, C2H2, and CH4, which can be useful in gas separation processes .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5,5’-Carbonyldiisophthalic acid, also known as 5-(3,5-Dicarboxybenzoyl)isophthalic acid, is the Lewis acid sites in the channels of a three-dimensional lanthanide metal-organic framework (Ln-MOF) known as Nd-cdip . This compound plays a crucial role in catalyzing reactions within this framework .
Mode of Action
5,5’-Carbonyldiisophthalic acid interacts with its targets by acting as an efficient heterogeneous catalyst for cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . This interaction is based on the Lewis acid sites in the channels of the MOF .
Biochemical Pathways
It is known that the compound plays a significant role in the cyanosilylation of aldehydes and the synthesis of 2,3-dihydroquinazolin-4 (1h)-one derivatives .
Pharmacokinetics
It is known that the compound can be synthesized and used in a dry environment at room temperature .
Result of Action
The molecular and cellular effects of 5,5’-Carbonyldiisophthalic acid’s action include the catalysis of cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . The compound has been shown to have an excellent turnover number (500) for catalyzing cyanosilylation in no solvent condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5’-Carbonyldiisophthalic acid. For instance, the compound has been shown to be effective at room temperature . .
properties
IUPAC Name |
5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEURWFVDGQGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dicarboxybenzoyl)isophthalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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